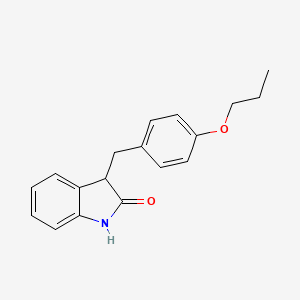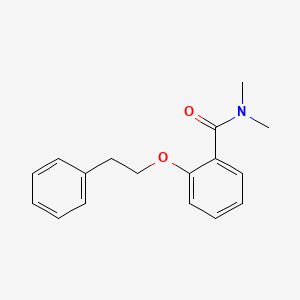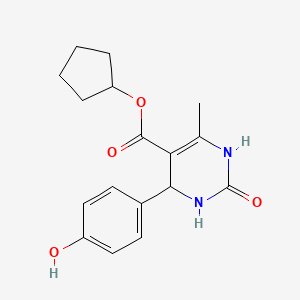![molecular formula C21H22O3 B5182445 1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)
1-[4-(2-methoxyphenoxy)butoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-methoxyphenoxy)butoxy]naphthalene, also known as MMBN, is a chemical compound that belongs to the family of naphthalene derivatives. It is an important compound that has been used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is not fully understood. However, it is believed that 1-[4-(2-methoxyphenoxy)butoxy]naphthalene acts as a hole-transport material in OLEDs by facilitating the movement of positive charges (holes) from the anode to the emissive layer. This results in the emission of light from the OLED.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene. However, studies have shown that 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(2-methoxyphenoxy)butoxy]naphthalene in lab experiments is its high purity and stability. 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is also readily available and relatively inexpensive. However, one of the limitations of using 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is its low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene in scientific research. One potential application is in the development of high-performance OLEDs and OFETs. 1-[4-(2-methoxyphenoxy)butoxy]naphthalene could also be used in the development of new materials for energy storage and conversion, such as batteries and supercapacitors. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene and its potential applications in other fields, such as biotechnology and medicine.
Conclusion
In conclusion, 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is an important compound that has been widely used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene in various fields and to develop new materials based on this compound.
Synthesemethoden
The synthesis of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene involves the reaction of 1-naphthol with 4-(2-methoxyphenoxy)butyl bromide in the presence of a base, such as potassium carbonate. The reaction results in the formation of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene as a white solid with a melting point of 65-67°C. The purity of the compound can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-methoxyphenoxy)butoxy]naphthalene has been widely used in scientific research for various purposes. One of the main applications of 1-[4-(2-methoxyphenoxy)butoxy]naphthalene is in the field of organic electronics, where it is used as a hole-transport material in organic light-emitting diodes (OLEDs). 1-[4-(2-methoxyphenoxy)butoxy]naphthalene has also been used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-20-12-4-5-13-21(20)24-16-7-6-15-23-19-14-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,6-7,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXPONVFTLJZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyphenoxy)butoxy]naphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)







![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)

![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)